molecular formula C11H16ClN B1480445 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride CAS No. 860356-16-7

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1480445
CAS No.: 860356-16-7
M. Wt: 197.7 g/mol
InChI Key: CLDVQCJRVUMPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Amination: The indane derivative is then subjected to amination to introduce the amine group. This can be achieved through a reductive amination process, where the indane derivative is reacted with formaldehyde and a secondary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt the cell membrane or inhibit key enzymes involved in microbial growth .

Comparison with Similar Compounds

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-12-8-9-6-10-4-2-3-5-11(10)7-9;/h2-5,9,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDVQCJRVUMPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.